2-(3-bromophenyl)-2-cyclohexylethan-1-ol
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Overview
Description
2-(3-Bromophenyl)-2-cyclohexylethan-1-ol is an organic compound that features a bromophenyl group attached to a cyclohexylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-2-cyclohexylethan-1-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the coupling of a bromophenylboronic acid with a cyclohexylethanol derivative in the presence of a palladium catalyst and a base.
Another method involves the Friedel-Crafts acylation followed by reduction. In this approach, 3-bromobenzoyl chloride is reacted with cyclohexane in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the corresponding ketone. This ketone is then reduced to the desired alcohol using a reducing agent like lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-cyclohexylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-bromophenyl)-2-cyclohexylketone or 2-(3-bromophenyl)-2-cyclohexylcarboxylic acid.
Reduction: Formation of 2-(phenyl)-2-cyclohexylethan-1-ol.
Substitution: Formation of 2-(3-substituted phenyl)-2-cyclohexylethan-1-ol derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-2-cyclohexylethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-2-cyclohexylethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can participate in halogen bonding, while the cyclohexylethanol moiety can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-2-cyclohexylethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-(3-Fluorophenyl)-2-cyclohexylethan-1-ol: Similar structure but with a fluorine atom instead of bromine.
2-(3-Methylphenyl)-2-cyclohexylethan-1-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness
2-(3-Bromophenyl)-2-cyclohexylethan-1-ol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and biological activity, making it distinct from its chloro, fluoro, and methyl analogs .
Properties
CAS No. |
1226330-02-4 |
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Molecular Formula |
C14H19BrO |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
2-(3-bromophenyl)-2-cyclohexylethanol |
InChI |
InChI=1S/C14H19BrO/c15-13-8-4-7-12(9-13)14(10-16)11-5-2-1-3-6-11/h4,7-9,11,14,16H,1-3,5-6,10H2 |
InChI Key |
WENMKCZEBNPXFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CO)C2=CC(=CC=C2)Br |
Purity |
95 |
Origin of Product |
United States |
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